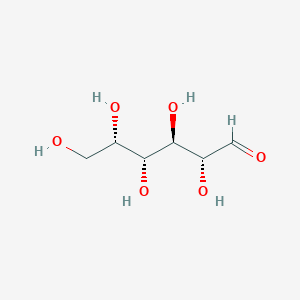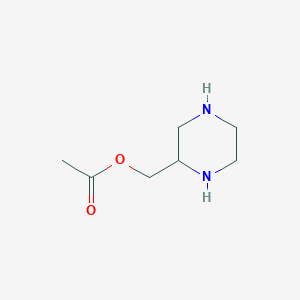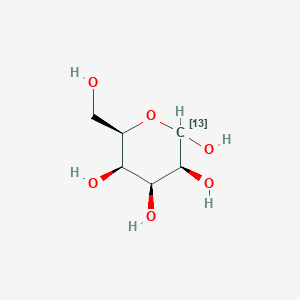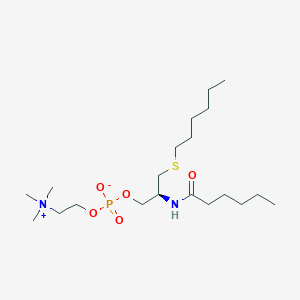
Thioether amide PC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thioether amide PC, also known as N-(2-mercaptoethyl) palmitoylamide, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
Thioether amide PC exerts its effects through multiple mechanisms, including the modulation of ion channels, neurotransmitter receptors, and immune cells. Thioether amide PC has been shown to modulate the activity of TRPV1 ion channels, leading to the inhibition of pain and inflammation. Thioether amide PC has also been shown to modulate the activity of GABA-A receptors, leading to the potentiation of GABAergic neurotransmission. In addition, thioether amide PC has been shown to modulate the activity of immune cells, leading to the inhibition of inflammation and the promotion of immune tolerance.
Efectos Bioquímicos Y Fisiológicos
Thioether amide PC has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the inhibition of pain and inflammation, the potentiation of GABAergic neurotransmission, and the modulation of immune cell activity. Thioether amide PC has also been shown to have antioxidant and neuroprotective effects, leading to potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Thioether amide PC has several advantages for lab experiments, including its high purity and yield, its ability to modulate multiple targets, and its potential applications in various fields. However, thioether amide PC also has limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
Thioether amide PC has several potential future directions, including the development of novel derivatives with improved solubility and selectivity, the optimization of its synthesis method, and the exploration of its potential applications in other fields, such as cardiovascular and metabolic diseases. Thioether amide PC also has potential applications in drug delivery systems, as it has been shown to enhance the permeability of cell membranes. Overall, thioether amide PC is a promising compound with potential applications in various fields, and further research is needed to fully understand its mechanisms of action and potential applications.
Métodos De Síntesis
Thioether amide PC is synthesized through a multi-step process involving the reaction of palmitoyl chloride with cysteamine hydrochloride, followed by the addition of triethylamine and Thioether amide PChydroxysuccinimide. The resulting compound is then purified through column chromatography to obtain thioether amide PC in its pure form. This synthesis method has been optimized to yield high purity and high yield of thioether amide PC.
Aplicaciones Científicas De Investigación
Thioether amide PC has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, thioether amide PC has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, thioether amide PC has been shown to modulate the activity of ion channels and neurotransmitter receptors, leading to potential applications in the treatment of neurological disorders. In immunology, thioether amide PC has been shown to modulate the activity of immune cells, leading to potential applications in the treatment of autoimmune diseases.
Propiedades
Número CAS |
144000-46-4 |
|---|---|
Nombre del producto |
Thioether amide PC |
Fórmula molecular |
C20H43N2O5PS |
Peso molecular |
454.6 g/mol |
Nombre IUPAC |
[(2S)-2-(hexanoylamino)-3-hexylsulfanylpropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C20H43N2O5PS/c1-6-8-10-12-16-29-18-19(21-20(23)13-11-9-7-2)17-27-28(24,25)26-15-14-22(3,4)5/h19H,6-18H2,1-5H3,(H-,21,23,24,25)/t19-/m0/s1 |
Clave InChI |
DJRPCPXTLALALA-IBGZPJMESA-N |
SMILES isomérico |
CCCCCCSC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCC |
SMILES |
CCCCCCSCC(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCC |
SMILES canónico |
CCCCCCSCC(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCC |
Sinónimos |
1-(hexylthio)-2-(hexanoylamino)-1,2-dideoxy-sn-glycero-3-phosphocholine 1-palmitylthio-2-palmitoylamino-1,2-dideoxy-sn-glycero-3-phosphorylcholine THIOAMID-PC thioether amide PC thioetheramide-PC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



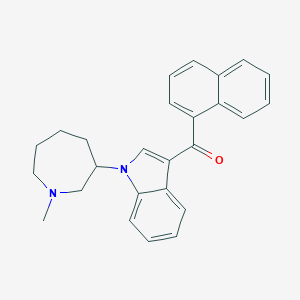
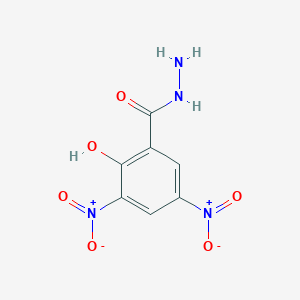
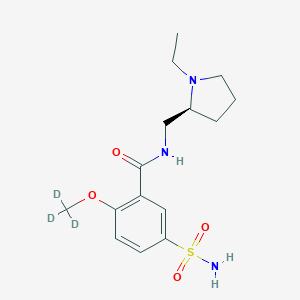
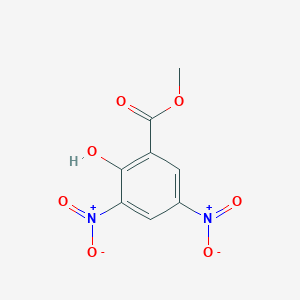
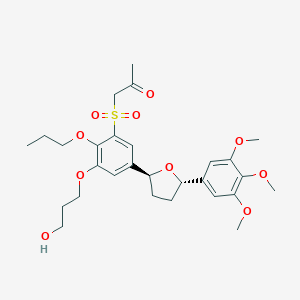
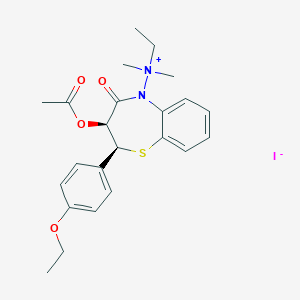
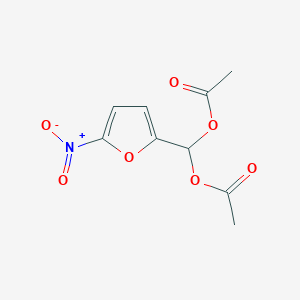
![5-Ethynyl-1-azabicyclo[3.2.1]octane](/img/structure/B119579.png)
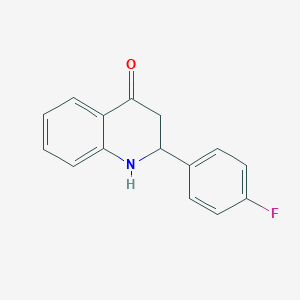
![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4S,5R)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B119584.png)
![pyridin-2-ylmethyl N-[(2S)-1-[[(2S,5S)-3,3-difluoro-5-[[(2S)-3-methyl-2-(pyridin-2-ylmethoxycarbonylamino)butanoyl]amino]-4-oxo-1,6-diphenylhexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B119586.png)
